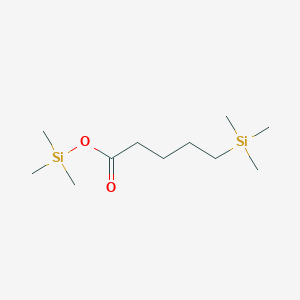
Trimethylsilyl 5-(trimethylsilyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 5-(trimethylsilyl)pentanoate is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a pentanoate backbone. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 5-(trimethylsilyl)pentanoate typically involves the reaction of 5-pentanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with the release of hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 5-(trimethylsilyl)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 5-(trimethylsilyl)pentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for carboxylic acids and alcohols during multi-step organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to modify drug properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which trimethylsilyl 5-(trimethylsilyl)pentanoate exerts its effects involves the formation of stable silicon-oxygen bonds, which enhance the stability and reactivity of the compound. The trimethylsilyl groups act as protecting groups, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved include interactions with various functional groups, such as hydroxyl and carboxyl groups, leading to the formation of stable derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride:
Trimethylsilyl trifluoromethanesulfonate: Another reagent for silylation reactions.
Trimethylsilyl acetate: Similar in structure but with an acetate backbone.
Uniqueness
Trimethylsilyl 5-(trimethylsilyl)pentanoate is unique due to its dual trimethylsilyl groups attached to a pentanoate backbone, providing enhanced stability and reactivity compared to other silylating agents. This compound’s ability to act as a versatile protecting group and its applications in various fields make it a valuable tool in both research and industry.
Eigenschaften
CAS-Nummer |
875647-25-9 |
|---|---|
Molekularformel |
C11H26O2Si2 |
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
trimethylsilyl 5-trimethylsilylpentanoate |
InChI |
InChI=1S/C11H26O2Si2/c1-14(2,3)10-8-7-9-11(12)13-15(4,5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
OXWHDJPTIOJADV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCCC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)
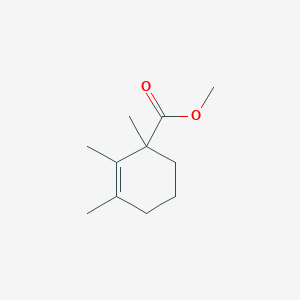

silane](/img/structure/B12596173.png)
![2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-](/img/structure/B12596176.png)
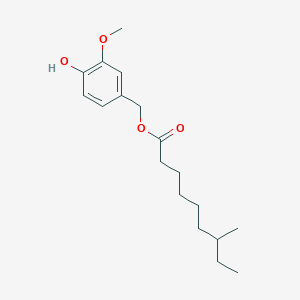
![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)
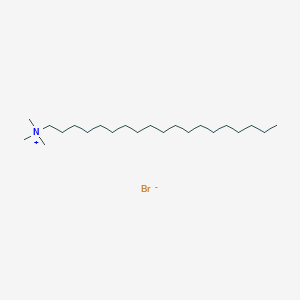
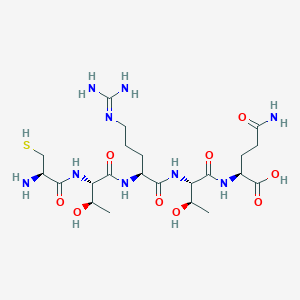
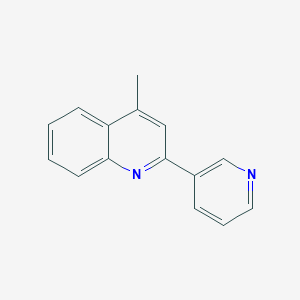
![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)


